2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate
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Overview
Description
2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate is a complex organic compound that features both a thiophene ring and a chromene ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate typically involves the reaction of 6-bromo-2-oxochromene-3-carboxylate with a thiophene derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of palladium catalysts and organoboron reagents is common in these processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, the thiophene ring can interact with protein active sites, while the chromene ring can participate in π-π stacking interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(2-thienyl)ethyl 6-chloro-2-oxochromene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Oxo-2-(2-thienyl)ethyl 6-fluoro-2-oxochromene-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in synthetic applications where selective functionalization is required .
Properties
Molecular Formula |
C16H9BrO5S |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C16H9BrO5S/c17-10-3-4-13-9(6-10)7-11(16(20)22-13)15(19)21-8-12(18)14-2-1-5-23-14/h1-7H,8H2 |
InChI Key |
QAGDGTJQOKCTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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